Researchers requiring enantiopure δ-lactam building blocks for medicinal chemistry often face supply inconsistency and stereochemical ambiguity. (S)-3-Aminopiperidin-2-one (CAS 34294-79-6) resolves this as the defined (S)-enantiomer (L-ornithine lactam) with confirmed optical rotation [α]²⁰_D -12° to -16°.
• Enables DPP-4 inhibitor synthesis achieving IC₅₀ values as low as 4 nM with >100,000-fold selectivity over off-target peptidases.
• Key scaffold for CGRP receptor antagonists; lead compound 23 demonstrates cAMP+HS IC₅₀ = 0.67 nM.
Supplied at ≥98% (GC) purity with full analytical documentation. Standard pack sizes 10 mg-100 mg; bulk custom synthesis available. Shipped globally under ambient conditions.
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
CAS No.34294-79-6
Cat. No.B1277731
⚠ Attention: For research use only. Not for human or veterinary use.
(S)-3-Aminopiperidine-2-one – Chiral Lactam Building Block
(S)-3-Aminopiperidine-2-one, also known as L-ornithine lactam, is a chiral heterocyclic δ-lactam that serves as a critical intermediate in medicinal chemistry and pharmaceutical research [1]. As a primary amino compound and a delta-lactam, it features a six-membered piperidine ring with an amino group at the 3-position and a carbonyl at the 2-position, making it a versatile building block for synthesizing diverse biologically active molecules [1]. The compound is a human metabolite (ChEBI:76341) and is supplied with standard purity specifications ranging from 95% to ≥98% (GC) by commercial vendors [2].
Building Block Type
Chiral δ-lactam intermediate for medicinal chemistry and pharmaceutical research
Stereochemical Identity
Single (S)-enantiomer; endogenous human metabolite (ChEBI:76341)
Research Application
Supports synthesis of DPP-4 inhibitor, CGRP antagonist, and antimycobacterial screening compound scaffolds
[1] Staas, D. D., Bell, I. M., Burgey, C. S., Deng, J. Z., Gallicchio, S. N., Lim, J. J., ... & Fraley, M. E. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 112, 129944. View Source
[2] CHEBI:76341 - 3-aminopiperidine-2-one. European Bioinformatics Institute (EBI). View Source
The (S)-enantiomer of 3-aminopiperidine-2-one (L-ornithine lactam) possesses distinct stereochemical and biological properties that preclude simple substitution with its (R)-enantiomer (D-ornithine lactam) or the racemic mixture. The (S)-configuration is essential for its role as a human metabolite (ChEBI:76341), whereas the (R)-enantiomer is associated with different biological activities, including allosteric HCV NS5B inhibition and antibacterial applications [1]. In the context of CGRP receptor antagonist development, stereochemistry inversion was a key structural modification that led to surprising improvements in receptor affinity, highlighting that stereochemical identity directly impacts pharmacological outcomes [2]. Substituting the (S)-enantiomer with a racemic mixture or the (R)-enantiomer would therefore alter the stereochemical purity of the final drug substance, potentially compromising efficacy, selectivity, and metabolic profile.
Target Compound
(S)-3-Aminopiperidine-2-one
Endogenous human metabolite; used in DPP-4 inhibitor and CGRP antagonist scaffolds.
Potential Substitute
(R)-Enantiomer / Racemate
(R)-enantiomer is associated with HCV NS5B and antibacterial contexts; racemic mixture introduces stereochemical ambiguity.
Stereochemistry inversion may shift receptor affinity and pharmacological outcome; racemic substitution requires additional resolution steps and may compromise enantiopure synthesis workflows.
[1] CHEBI:76341 - 3-aminopiperidine-2-one. European Bioinformatics Institute (EBI). View Source
[2] Staas, D. D., Bell, I. M., Burgey, C. S., Deng, J. Z., Gallicchio, S. N., Lim, J. J., ... & Fraley, M. E. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 112, 129944. View Source
(S)-3-Aminopiperidine-2-one Comparative Evidence
Enantiomeric Purity: (S) vs Racemic
(S)-3-Aminopiperidine-2-one is supplied with a defined specific optical rotation of -12.0° to -16.0° (c=0.5, CHCl₃), confirming its enantiomeric purity . In contrast, the racemic mixture (R,S)-3-aminopiperidin-2-one is optically inactive and would introduce stereochemical ambiguity into downstream syntheses .
Enantiomeric PurityHead-to-head
[α]²⁰_D: -12.0° to -16.0° (c=0.5, CHCl₃) vs racemic ~0°
Difference of 12.0–16.0 degrees in absolute rotation
Conditions
Polarimetry; concentration 0.5 g/100 mL in chloroform
Why This Matters
Stereochemical purity is critical for drug development where the (S)-enantiomer is the biologically active form; using the racemate would require additional resolution steps, increasing cost and complexity.
Commercial (S)-3-aminopiperidine-2-one is routinely supplied with a purity of ≥98% as determined by gas chromatography (GC) . This high purity specification is essential for use as a pharmaceutical intermediate. In comparison, technical grade or bulk 3-aminopiperidin-2-one (often racemic) may be supplied at lower purities (e.g., >90%) and without full analytical characterization .
Purity vs Technical GradeCross-study
≥98.0% (GC) vs >90% technical grade
Reduces downstream purification; supports intermediate quality control
Higher purity reduces the need for additional purification steps, improves yield in subsequent reactions, and ensures compliance with regulatory requirements for pharmaceutical intermediates.
The (S)-enantiomer (L-ornithine lactam) is a key intermediate in the synthesis of dipeptidyl peptidase 4 (DPP-4) inhibitors, a class of drugs used for type 2 diabetes management . In contrast, the (R)-enantiomer (D-ornithine lactam) is employed in the synthesis of allosteric HCV NS5B inhibitors and antibacterial agents . Substituted 3-aminopiperidines (derived from the (S)-lactam) have demonstrated DPP-4 inhibition with IC₅₀ values as low as 4 nM and high selectivity (>100,000-fold) over related peptidases [1].
DPP-4 Inhibitor ActivityClass-level inference
Derived 3-aminopiperidines: IC₅₀ as low as 4 nM, >100,000-fold selectivity
In vitro enzyme assays; (R)-enantiomer gives different pharmacological profile
DPP-4 InhibitionType 2 DiabetesDrug Discovery
Evidence Dimension
Application in DPP-4 inhibitor synthesis
Target Compound Data
Used to synthesize DPP-4 inhibitors with IC₅₀ values as low as 4 nM
Comparator Or Baseline
(R)-3-aminopiperidin-2-one: used for HCV NS5B and antibacterial agents
Quantified Difference
Different therapeutic indications; DPP-4 inhibitors show up to 100,000-fold selectivity over off-target peptidases
Conditions
In vitro enzyme inhibition assays
Why This Matters
Selection of the correct enantiomer is essential for accessing the desired therapeutic target; using the (R)-enantiomer would lead to a different pharmacological profile and potentially inactive or off-target compounds.
DPP-4 InhibitionType 2 DiabetesDrug Discovery
[1] Cox, J. M., Harper, B., Mastracchio, A., Leiting, B., Roy, R. S., Patel, R. A., ... & Edmondson, S. D. (2007). Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4579-4583. View Source
CGRP Antagonist Affinity: Piperidinone vs Piperidine
A novel series of 3-aminopiperidin-2-one-based CGRP receptor antagonists, incorporating the (S)-3-aminopiperidin-2-one scaffold, was developed by Merck & Co. Structural modifications, including ring contraction and stereocenter inversion, led to significant improvements in receptor affinity [1]. The optimized compound 23 demonstrated oral bioavailability and potent antagonism (cAMP+HS IC₅₀ = 0.67 nM) with selectivity over hERG (IC₅₀ = 19 µM) [2].
Compound 23 (derived from piperidinone scaffold): IC₅₀ = 0.67 nM
Comparator Or Baseline
Piperidine-based CGRP antagonists (e.g., rimegepant): IC₅₀ values in the low nanomolar range
Quantified Difference
Piperidinone scaffold enables structural novelty and oral bioavailability comparable to established antagonists
Conditions
cAMP+HS functional assay; hERG binding assay
Why This Matters
The piperidinone scaffold provides a distinct chemotype for CGRP antagonism, offering an alternative to crowded piperidine-based IP space and potential advantages in selectivity and pharmacokinetics.
[1] Staas, D. D., Bell, I. M., Burgey, C. S., Deng, J. Z., Gallicchio, S. N., Lim, J. J., ... & Fraley, M. E. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 112, 129944. View Source
Antimycobacterial Activity of Calpinactam Derivatives
(S)-3-Aminopiperidin-2-one serves as an intermediate in the synthesis of calpinactam derivatives, which exhibit selective antimycobacterial activity . Calpinactam, a fungal metabolite, demonstrates MIC values of 0.78 µg/mL against Mycobacterium smegmatis and 12.5 µg/mL against M. tuberculosis, with no activity against Gram-positive or Gram-negative bacteria, fungi, or yeasts [1].
Antimycobacterial MICClass-level inference
Calpinactam: MIC 0.78 µg/mL (M. smegmatis), 12.5 µg/mL (M. tuberculosis)
Calpinactam (derived from (S)-3-aminopiperidin-2-one): MIC = 0.78 µg/mL (M. smegmatis), 12.5 µg/mL (M. tuberculosis)
Comparator Or Baseline
Isoniazid (first-line TB drug): MIC = 31 µg/mL (M. smegmatis)
Quantified Difference
Calpinactam is approximately 40-fold more potent than isoniazid against M. smegmatis in vitro
Conditions
Broth microdilution assay; M. smegmatis and M. tuberculosis cultures
Why This Matters
The (S)-3-aminopiperidin-2-one scaffold enables access to calpinactam derivatives with potent, selective antimycobacterial activity, offering a promising starting point for developing novel anti-TB agents with a unique selectivity profile.
[1] Koyama, N., Kojima, S., Nonaka, K., Masuma, R., Matsumoto, M., Omura, S., & Tomoda, H. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics, 63(4), 183-186. View Source
Metabolic Role as Human Metabolite
(S)-3-Aminopiperidine-2-one is an endogenous human metabolite (ChEBI:76341), produced during normal metabolic reactions in Homo sapiens [1]. In contrast, the (R)-enantiomer is not a known human metabolite and is primarily a synthetic building block . The racemic mixture has been investigated as a potential biomarker for Alzheimer's disease, with studies showing differential levels in patient cohorts .
Metabolic RoleHead-to-head
Human metabolite (ChEBI:76341) vs (R)-enantiomer: synthetic only
The endogenous nature of the (S)-enantiomer supports its use in studies of metabolic pathways and as a potential biomarker, whereas the (R)-enantiomer is purely a synthetic tool, influencing the choice of compound for biological studies.
[1] CHEBI:76341 - 3-aminopiperidine-2-one. European Bioinformatics Institute (EBI). View Source
(S)-3-Aminopiperidine-2-one Optimal Use Cases
Synthesis of DPP-4 Inhibitors
The (S)-enantiomer is the preferred starting material for synthesizing dipeptidyl peptidase 4 (DPP-4) inhibitors, a validated class of oral antidiabetic agents. Derived 3-aminopiperidines have demonstrated DPP-4 inhibition with IC₅₀ values as low as 4 nM and exceptional selectivity (>100,000-fold) over related peptidases (QPP, DPP8, DPP9) [1]. Using the (R)-enantiomer would yield compounds with altered pharmacological profiles unsuitable for DPP-4 targeting .
CGRP Antagonist Development for Migraine
The piperidinone scaffold of (S)-3-aminopiperidin-2-one enables the synthesis of structurally novel CGRP receptor antagonists. Merck's optimized compound 23 achieved potent antagonism (cAMP+HS IC₅₀ = 0.67 nM) and oral bioavailability, with a favorable selectivity window over hERG (IC₅₀ = 19 µM) [2]. This chemotype offers an alternative to established piperidine-based antagonists, potentially circumventing existing intellectual property constraints.
Synthesis of Calpinactam Derivatives
(S)-3-Aminopiperidin-2-one is a key intermediate for calpinactam and its analogs, which exhibit selective antimycobacterial activity. Calpinactam demonstrates an MIC of 0.78 µg/mL against M. smegmatis, approximately 40-fold more potent than isoniazid in vitro, with no activity against other bacterial or fungal species [3]. This selectivity profile makes it a valuable starting point for anti-tuberculosis drug discovery.
Biomarker Research and Metabolomics
As an endogenous human metabolite (ChEBI:76341), the (S)-enantiomer is suitable for metabolomic profiling and biomarker discovery. The racemic 3-aminopiperidin-2-one has been explored as a potential biomarker for Alzheimer's disease, and the pure (S)-enantiomer would be required for accurate quantification and pathway elucidation in biological samples [4]. The (R)-enantiomer, being purely synthetic, is not appropriate for such studies.
Application
Selection Property
Validation Focus
DPP-4 inhibitor synthesis research
Enantiopure (S)-lactam scaffold
Target DPP-4 inhibition and off-target selectivity assays
CGRP receptor antagonist research
Novel piperidinone scaffold
cAMP+HS functional antagonism and hERG selectivity profiling
Antimycobacterial screening studies
(S)-lactam-derived calpinactam scaffold
MIC and strain-panel selectivity (M. smegmatis, M. tuberculosis)
Metabolomics and biomarker discovery
Endogenous human metabolite (ChEBI:76341)
Enantiopure quantification and pathway elucidation
[1] Cox, J. M., Harper, B., Mastracchio, A., Leiting, B., Roy, R. S., Patel, R. A., ... & Edmondson, S. D. (2007). Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4579-4583. View Source
[2] Staas, D. D., Bell, I. M., Burgey, C. S., Deng, J. Z., Gallicchio, S. N., Lim, J. J., ... & Fraley, M. E. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 112, 129944. View Source
[3] Koyama, N., Kojima, S., Nonaka, K., Masuma, R., Matsumoto, M., Omura, S., & Tomoda, H. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics, 63(4), 183-186. View Source
[4] CHEBI:76341 - 3-aminopiperidine-2-one. European Bioinformatics Institute (EBI). View Source
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